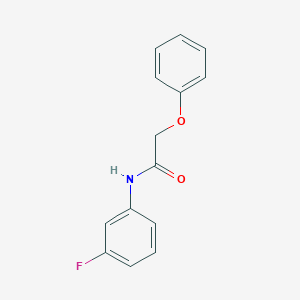

N-(3-fluorophenyl)-2-phenoxyacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-11-5-4-6-12(9-11)16-14(17)10-18-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCNQCNGFQNSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Derivative Development of N 3 Fluorophenyl 2 Phenoxyacetamide

Established Synthetic Routes for N-(3-fluorophenyl)-2-phenoxyacetamide

The fundamental structure of N-(3-fluorophenyl)-2-phenoxyacetamide is assembled through the formation of an amide bond between a phenoxyacetic acid moiety and a 3-fluoroaniline moiety. The most common and established method for this synthesis is a condensation reaction.

This reaction typically involves one of two primary pathways:

Acyl Halide Pathway: Phenoxyacetic acid is first converted to a more reactive acyl halide, typically phenoxyacetyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂). The resulting phenoxyacetyl chloride is then reacted with 3-fluoroaniline. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or pyridine, is often added to neutralize the hydrochloric acid byproduct.

Direct Amidation with Coupling Agents: Phenoxyacetic acid and 3-fluoroaniline are reacted directly in the presence of a coupling agent. This method avoids the need to isolate the reactive acyl chloride. Common coupling agents activate the carboxylic acid, facilitating nucleophilic attack by the amine. This approach is widely used in the synthesis of various acetamide (B32628) derivatives. nih.gov

A general scheme for the direct amidation is presented below:

Strategies for N-(3-fluorophenyl)-2-phenoxyacetamide Analog Synthesis

The development of analogs of N-(3-fluorophenyl)-2-phenoxyacetamide is crucial for optimizing its physicochemical properties and biological activity. This is achieved through various synthetic strategies that allow for the introduction of diverse functional groups and structural modifications.

Condensation Reactions in Phenoxyacetamide Formation

Condensation reactions are central to the formation of the core phenoxyacetamide structure and its derivatives. nih.gov This type of reaction involves the joining of two molecules to form a larger one, typically with the elimination of a small molecule like water. In the context of phenoxyacetamide synthesis, this is specifically an amidation reaction.

To facilitate this transformation under mild conditions and with high yields, various coupling agents are employed. These reagents activate the carboxylic acid group of a substituted phenoxyacetic acid, making it more susceptible to nucleophilic attack by an aniline.

Commonly Used Coupling Agents:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.

Uronium/Guanidinium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient.

Phosphonium Salts: For example, BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

Anhydrides: Propylphosphonic anhydride (T3P®) is recognized for causing a low degree of racemization. researchgate.net

The choice of coupling agent and reaction conditions (solvent, temperature, base) is critical and depends on the specific functionalities present in the reacting molecules.

Coupling Reactions for Complex Derivatives

To synthesize more complex derivatives, particularly those involving the formation of new carbon-carbon or carbon-heteroatom bonds on the aromatic rings, modern cross-coupling reactions are indispensable. These reactions are typically catalyzed by transition metals, most commonly palladium or copper.

Key Cross-Coupling Reactions:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It can be used to couple an aryl halide or triflate derivative of the phenoxyacetamide core with a wide variety of primary or secondary amines, allowing for the introduction of diverse amino substituents. wikipedia.orgacsgcipr.orglibretexts.orgbeilstein-journals.org The reaction generally requires a palladium catalyst, a phosphine ligand, and a base. acsgcipr.orgbeilstein-journals.org

Ullmann Condensation: This is a copper-catalyzed reaction used for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgnih.govbyjus.comorganic-chemistry.org For example, an Ullmann ether synthesis could be used to construct the phenoxy ether linkage itself by reacting a substituted phenol with an N-(3-fluorophenyl)-2-haloacetamide. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions required harsh conditions, but modern ligand-accelerated protocols allow the reaction to proceed at much lower temperatures. nih.gov

These methods provide versatile pathways to functionalize the aromatic scaffolds of N-(3-fluorophenyl)-2-phenoxyacetamide, enabling the synthesis of a vast library of derivatives for structure-activity relationship (SAR) studies.

| Reaction Name | Metal Catalyst | Bond Formed | Typical Substrates |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Carbon-Nitrogen (Aryl-Amine) | Aryl Halides/Triflates + Amines |

| Ullmann Condensation | Copper | Carbon-Oxygen, Carbon-Nitrogen | Aryl Halides + Alcohols/Phenols/Amides |

Multi-step Reaction Pathways

The synthesis of highly functionalized or complex derivatives often necessitates multi-step reaction sequences. vapourtec.comnih.govnih.govsyrris.jpresearchgate.net These pathways allow for the strategic introduction of functional groups and the construction of elaborate molecular architectures that would be inaccessible through single-step transformations.

A representative example is the synthesis of N-phenylacetamide derivatives that incorporate a 4-arylthiazole moiety. nih.gov Such a synthesis can be designed as a linear sequence involving several key transformations:

Protection: An initial starting material, such as p-phenylenediamine, undergoes protection of one amino group to allow for selective reaction at the other.

Amide Formation: The free amino group is acylated to form the core acetamide structure.

Deprotection: The protecting group is removed to reveal the amino functionality.

Functional Group Transformation: The newly deprotected amine is converted into a different reactive group, for instance, an isothiocyanate.

Heterocycle Formation: The isothiocyanate is used to build a thiourea intermediate, which is then cyclized via condensation with an α-haloketone to form the final 2-aminothiazole ring system. nih.gov

Such multi-step approaches provide the flexibility to build complex molecules in a controlled and predictable manner, which is essential for the targeted design of advanced derivatives. vapourtec.com

Bioisosterism as a Design Strategy in Derivative Synthesis

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new compounds by replacing a functional group in a lead molecule with another group that has similar physical or chemical properties. ufrj.br This technique is widely used to enhance potency, improve selectivity, alter pharmacokinetic properties (ADME), and reduce toxicity. patsnap.com Bioisosteres are categorized as classical or non-classical.

Classical Bioisosteres: These are atoms or groups that share the same valency and number of atoms. For example, the replacement of a hydrogen atom (-H) with a fluorine atom (-F) is a common bioisosteric substitution.

Non-Classical Bioisosteres: These are structurally distinct groups that produce similar biological effects. For instance, a carboxylic acid group (-COOH) can often be replaced by a tetrazole ring, which has a similar pKa and can participate in similar ionic interactions. drughunter.com

In designing derivatives of N-(3-fluorophenyl)-2-phenoxyacetamide, bioisosterism can be applied to modify various parts of the molecule:

Aromatic Ring Substitution: Replacing hydrogen atoms on either the fluorophenyl or the phenoxy ring with other halogens (Cl, Br) or with groups like -CH₃ and -CF₃ to modulate lipophilicity and electronic properties.

Amide Bond Replacement: The amide linkage itself could be replaced with bioisosteres like triazoles or oxadiazoles to enhance metabolic stability. drughunter.com

Functional Group Mimicry: Introducing substituents that can be replaced by bioisosteres, for example, replacing a phenol group with an arylsulfonamide. ufrj.br

| Original Group | Bioisosteric Replacement | Potential Effect |

|---|---|---|

| -H | -F | Increase metabolic stability, alter electronics |

| -COOH | Tetrazole | Improve oral bioavailability, similar pKa |

| Ester (-COOR) | Amide (-CONHR) | Increase stability to hydrolysis |

| -OH (Phenol) | -NHSO₂R (Sulfonamide) | Mimic hydrogen bonding, alter pKa |

Molecular Hybridization Approaches in Derivative Design

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single new chemical entity. eurekaselect.comnih.govresearchgate.netsemanticscholar.org The goal is to create a hybrid compound that may possess improved affinity, better efficacy, a modified selectivity profile, or even a dual mode of action compared to the individual parent molecules. eurekaselect.comresearchgate.net

This approach can be applied to the N-(3-fluorophenyl)-2-phenoxyacetamide scaffold by covalently linking it to another known pharmacophore. The connection can be achieved by either fusing the two molecular frameworks or by joining them via a flexible or rigid linker.

For example, the synthesis of phenoxyacetamide derivatives containing a thiazole ring can be viewed as a form of molecular hybridization, where the phenoxyacetamide core is combined with the thiazole moiety, a heterocycle known to be present in many biologically active compounds. nih.gov This strategy aims to leverage the favorable properties of both structural motifs to create a novel compound with potentially enhanced or new biological activities.

Derivatization at Key Molecular Positions

The structural versatility of N-(3-fluorophenyl)-2-phenoxyacetamide allows for systematic modifications at several key positions, enabling the exploration of structure-activity relationships (SAR). These modifications primarily target the fluorophenyl moiety, the phenoxide ring, the amide α-position, and the amide-linked substituent.

Substituent Variations on the Fluorophenyl Moiety

While specific studies detailing a wide range of substituent variations on the 3-fluorophenyl ring of N-(3-fluorophenyl)-2-phenoxyacetamide are not extensively documented, the synthesis of analogous N-phenylacetamide derivatives provides a strong basis for potential modifications. The general synthetic approach involves the reaction of various substituted anilines with a suitable acylating agent. For instance, in the synthesis of related 2-(4-fluorophenyl)-N-phenylacetamide derivatives, a range of anilines bearing different substituents have been successfully incorporated. This suggests that the 3-fluoroaniline starting material for N-(3-fluorophenyl)-2-phenoxyacetamide could be replaced with other substituted 3-fluoroanilines to introduce a variety of functional groups onto the phenyl ring.

Potential substituents that could be explored on the fluorophenyl moiety include, but are not limited to, electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., nitro, chloro). The introduction of these groups can significantly influence the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity.

A general synthetic route would involve the condensation of a substituted 3-fluoroaniline with phenoxyacetyl chloride or the coupling of a substituted 3-fluoroaniline with phenoxyacetic acid using a suitable coupling agent.

Table 1: Potential Substituent Variations on the Fluorophenyl Moiety

| Substituent (R) | Starting Material | Potential Impact |

| -H | 3-fluoroaniline | Parent compound |

| 4-CH₃ | 3-fluoro-4-methylaniline | Increased lipophilicity |

| 4-Cl | 4-chloro-3-fluoroaniline | Increased lipophilicity, electron-withdrawing |

| 4-NO₂ | 3-fluoro-4-nitroaniline | Strong electron-withdrawing |

| 4-OCH₃ | 3-fluoro-4-methoxyaniline | Electron-donating |

This table is illustrative and based on the availability of substituted 3-fluoroanilines and general synthetic knowledge of amide bond formation.

Modifications on the Phenoxide Ring

The phenoxide ring of N-(3-fluorophenyl)-2-phenoxyacetamide is another key site for derivatization. Research on other phenoxyacetamide derivatives has demonstrated that introducing various substituents on this ring can significantly modulate biological activity. A common synthetic strategy involves the reaction of a substituted phenol with a haloacetamide, such as 2-chloro-N-(3-fluorophenyl)acetamide.

A range of commercially available substituted phenols allows for the introduction of diverse functional groups. For example, the synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives has been reported, showcasing the feasibility of incorporating different substituents onto the phenoxy ring nih.gov.

Table 2: Examples of Modifications on the Phenoxide Ring in Analogous Phenoxyacetamides

| Substituent (R') on Phenol | Resulting Phenoxyacetamide Derivative |

| -H | 2-phenoxy-N-(...)acetamide |

| 4-Cl | 2-(4-chlorophenoxy)-N-(...)acetamide |

| 4-CH₃ | 2-(4-methylphenoxy)-N-(...)acetamide |

| 4-NO₂ | 2-(4-nitrophenoxy)-N-(...)acetamide |

| 2,4-di-Cl | 2-(2,4-dichlorophenoxy)-N-(...)acetamide |

This data is based on the synthesis of related phenoxyacetamide compounds and illustrates the potential for similar modifications on N-(3-fluorophenyl)-2-phenoxyacetamide.

Substitutions at the Amide α-Position

Modification at the α-position of the amide group in the phenoxyacetamide scaffold offers another avenue for structural diversification. Introducing substituents at this position can influence the molecule's conformation and interaction with biological targets. The synthesis of such derivatives typically involves the use of α-substituted haloacetic acid derivatives in the initial acylation step.

For example, instead of using phenoxyacetic acid, an α-substituted analogue such as 2-phenoxypropanoic acid or 2-phenoxybutanoic acid could be coupled with 3-fluoroaniline. This would result in derivatives with methyl or ethyl groups at the α-position, respectively. The stereochemistry at this position can also be a critical factor in determining biological activity, and enantioselective synthetic methods could be employed to prepare specific stereoisomers.

Alterations of the Amide-Linked Substituent

Systematic alterations of the amide-linked substituent, in this case, the 3-fluorophenyl group, can provide valuable insights into the SAR of this class of compounds. While the core focus of this article is on N-(3-fluorophenyl)-2-phenoxyacetamide, it is informative to consider how replacing the 3-fluorophenyl group with other aromatic or aliphatic moieties could impact its properties.

The synthesis of various N-substituted-2-phenoxyacetamides has been described in the literature, where different amines are reacted with phenoxyacetyl chloride or a related precursor. This modular synthetic approach allows for the facile generation of a library of compounds with diverse amide-linked substituents.

Research on Scalable Synthesis and Yield Optimization

The development of a scalable and efficient synthesis is crucial for the further investigation and potential application of N-(3-fluorophenyl)-2-phenoxyacetamide. A common laboratory-scale synthesis involves the acylation of 3-fluoroaniline with phenoxyacetyl chloride in the presence of a base, or the amide coupling of 3-fluoroaniline and phenoxyacetic acid using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

One potential approach for yield optimization is the use of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields in many organic transformations. Additionally, flow chemistry presents an attractive alternative for scalable synthesis, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for continuous production.

While specific process development and optimization studies for the large-scale synthesis of N-(3-fluorophenyl)-2-phenoxyacetamide are not extensively reported in publicly available literature, the general principles of process chemistry for amide bond formation are well-established and would be directly applicable.

Spectrum of Biological Activities and Potential Research Applications

Broad Biological Potentials of Phenoxyacetamide Scaffold Derivatives

The phenoxyacetamide core structure is a versatile scaffold found in numerous compounds exhibiting a wide spectrum of biological activities. The presence of the phenoxy group can enhance a molecule's ability to bind to biological targets, improve selectivity, and participate in crucial intermolecular interactions such as hydrogen bonding. nih.gov Similarly, the acetamide (B32628) linkage is a key feature in many biologically active molecules, contributing to their therapeutic potential. nih.gov

Derivatives built upon this scaffold have been investigated for a multitude of pharmacological effects. Research has identified compounds with analgesic, anti-inflammatory, antiviral, and anticonvulsant properties. nih.govnih.gov Furthermore, this chemical class has shown potential in developing treatments for neurological disorders and cardiovascular conditions. nih.gov The adaptability of the phenoxyacetamide structure allows for molecular modifications that can tune its biological activity, making it a promising backbone for the design of novel therapeutic agents. nih.govnih.gov The diverse bioactivities demonstrated by this class of compounds, including anticancer and antimicrobial effects, underscore its importance in drug discovery and development. nih.govnih.gov

Investigation of Anticancer Activities

The phenoxyacetamide scaffold is a recurring motif in the design of novel anticancer agents. Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential to combat cancer through various mechanisms, including inhibiting cancer cell growth, inducing programmed cell death, and modulating key cellular pathways.

A primary focus of anticancer research is the inhibition of uncontrolled cell proliferation, a hallmark of cancer. nih.gov Phenoxyacetamide derivatives have shown significant anti-proliferative effects across a range of human cancer cell lines.

For instance, a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed potent cytotoxic activity against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.gov The research highlighted that substitutions on the phenyl ring significantly influenced the cytotoxic effects, with compounds bearing a nitro moiety generally showing higher activity than those with a methoxy (B1213986) moiety. nih.gov Another investigation into thiazolidinone derivatives containing a phenoxyacetamide structure, specifically N-(phenyl)-2-{4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide, found it to be anti-proliferative against leukemic cell lines at concentrations between 75 and 100 μM. ijpsr.com

More complex molecules incorporating the N-(3-fluorophenyl)acetamide moiety have also been developed as targeted anticancer agents. One such compound, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, was identified as a selective inhibitor of Aurora Kinase B (AURKB), an enzyme overexpressed in many aggressive cancers that plays a critical role in cell cycle progression. nih.gov This demonstrates the utility of the N-(3-fluorophenyl)acetamide fragment in designing potent and selective enzyme inhibitors for cancer therapy.

Table 1: Anti-proliferative Activity of Selected Phenoxyacetamide Derivatives

| Compound Name | Cancer Cell Line | Measured Effect (IC₅₀) |

|---|---|---|

| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 μM |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 μM |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 μM |

| N-(2-acetamidobenzo[d]thiazol-6-yl)-2-(4-(tert-butyl)phenoxy)acetamide (10m) | K562 (Chronic Myeloid Leukemia) | 0.98 µM |

| N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide (Compound I) | HepG2 (Liver Cancer) | 1.43 µM |

| N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide (Compound I) | MCF-7 (Breast Cancer) | 7.43 µM |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are key strategies in cancer therapy. Phenoxyacetamide derivatives have been shown to effectively trigger these processes in cancer cells.

A detailed study on a novel phenoxyacetamide derivative, N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide, demonstrated its potent pro-apoptotic activity in liver cancer (HepG2) cells. nih.gov The compound was found to significantly increase the expression of several key pro-apoptotic genes. nih.gov Furthermore, analysis of the cell cycle revealed that this derivative caused an arrest at the G1/S phases, thereby blocking the progression of cancer cells through their division cycle. nih.gov

Other studies have corroborated these findings. Phenylacetamide derivatives have been shown to trigger apoptosis by activating both intrinsic and extrinsic cellular pathways. tbzmed.ac.irtbzmed.ac.ir This includes the upregulation of pro-apoptotic proteins like Bax and the activation of executive enzymes such as caspase-3, which plays a crucial role in the final stages of apoptosis. nih.govtbzmed.ac.ir The ability of these compounds to modulate the cell cycle is also a critical aspect of their anticancer potential, as demonstrated by the selective Aurora Kinase B inhibitor which contains the N-(3-fluorophenyl)acetamide structure. nih.gov

Table 2: Pro-Apoptotic Effects of a Phenoxyacetamide Derivative in HepG2 Cells

| Gene | Pathway | Fold Upregulation |

|---|---|---|

| p53 | Apoptosis Regulator | 8.45 |

| Bax | Pro-apoptotic | 6.5 |

| Caspase-3 | Effector Caspase | 7.6 |

| Caspase-9 | Initiator Caspase (Intrinsic) | 6.3 |

| Caspase-8 | Initiator Caspase (Extrinsic) | 2.4 |

Data represents the fold increase in gene expression in HepG2 liver cancer cells after treatment with N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide. nih.gov

Research on Antimicrobial Activities

The phenoxyacetamide scaffold has also been explored for its potential to combat microbial infections. Various derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi.

Research into phenoxyacetamide derivatives has revealed promising antibacterial activity. For example, a series of N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides was synthesized and evaluated for in vitro antimicrobial activity. nih.gov One derivative, in particular, was found to be active against several Gram-positive bacteria and the Gram-negative microorganism Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. nih.gov

In another study, N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety were designed and tested against several plant pathogenic bacteria. mdpi.com The compound N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide showed superior activity against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and X. oryzae pv. oryzicola (Xoc) compared to commercial bactericides, with an EC₅₀ value of 156.7 µM against Xoo. mdpi.com These findings suggest that the phenoxyacetamide scaffold can serve as a basis for developing new antibacterial agents.

Table 3: Antibacterial Activity of Selected Acetamide Derivatives

| Compound Name | Target Organism | Measured Effect |

|---|---|---|

| N-(2-hydroxy-5-nitrophenyl)-2-phenoxyacetamide (5e) | Staphylococcus aureus | MIC = 25 µg/mL |

| N-(2-hydroxy-5-nitrophenyl)-2-phenoxyacetamide (5e) | Klebsiella pneumoniae | MIC = 25 µg/mL |

| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ = 156.7 µM |

| 2-substituted phenoxy-N-(4-(4-chlorophenyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide (8b) | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ = 35.2 µg/mL |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium. EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that gives a half-maximal response.

The investigation of phenoxyacetamide derivatives for antifungal properties has yielded mixed results, indicating that specific structural features are crucial for activity. A study involving new N-(5-methylisoxazol-3-yl)-2, 3, or 4-(phenoxyacetamido)benzamides found that the tested compounds were devoid of significant antifungal activity against several yeast strains, including Candida albicans, at concentrations up to 100 µg/mL. nih.govresearchgate.net

In contrast, a study on the related compound 2-chloro-N-phenylacetamide demonstrated significant antifungal and antibiofilm activity against fluconazole-resistant strains of C. albicans and C. parapsilosis. researchgate.net This compound inhibited all tested strains with MIC values ranging from 128 to 256 µg/mL and a minimum fungicidal concentration (MFC) of 512 to 1,024 µg/mL. researchgate.net It was also effective at inhibiting the formation of biofilms, a key virulence factor in persistent fungal infections. researchgate.net This highlights that while the broader phenoxyacetamide class may have variable efficacy, targeted structural modifications can lead to potent antifungal agents.

Table 4: Antifungal Activity of 2-chloro-N-phenylacetamide

| Organism Type | Activity Metric | Concentration Range |

|---|---|---|

| Fluconazole-resistant Candida spp. | MIC | 128 - 256 µg/mL |

| Fluconazole-resistant Candida spp. | MFC | 512 - 1,024 µg/mL |

| Fluconazole-resistant Candida spp. | Biofilm Formation Inhibition | Up to 92% |

| Fluconazole-resistant Candida spp. | Preformed Biofilm Rupture | Up to 87% |

MIC (Minimum Inhibitory Concentration); MFC (Minimum Fungicidal Concentration)

Antitubercular Research

Research into novel antitubercular agents has explored derivatives of the 2-phenoxy-N-phenylacetamide scaffold. A notable study focused on a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which are closely related to N-(3-fluorophenyl)-2-phenoxyacetamide. These compounds were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govnih.govresearchgate.net

The findings from this research revealed that many of the synthesized derivatives demonstrated moderate to potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL. nih.govresearchgate.net Six of these compounds showed particularly potent antitubercular activity, with MIC values between 4 and 16 μg/mL. nih.gov The most active compound in the series was 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, which exhibited a MIC value of 4 μg/mL against both the standard H37Rv strain and a rifampin-resistant strain of M. tuberculosis. nih.govresearchgate.net This particular derivative also showed promising activity against a rifampicin-resistant clinical isolate with a MIC of 4 μg/mL and moderate activity against an isoniazid-resistant strain with a MIC of 32 μg/mL. researchgate.net

| Compound Derivative | MIC (μg/mL) vs. M. tuberculosis H37Rv | MIC (μg/mL) vs. Rifampin-Resistant M. tuberculosis |

|---|---|---|

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | 4 - 64 | Varies |

| 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | 4 | 4 |

| N-(3-chlorophenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | 16 | Not Reported |

| Other potent derivatives | 4 - 16 | Not Reported |

Exploration of Antiviral Activities

The 2-phenoxyacetamide (B1293517) scaffold has been identified as a structure of interest in the development of antiviral agents, particularly in the context of the SARS-CoV-2 virus. nih.gov

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov In silico studies have suggested that the 2-phenoxyacetamide group is an important feature for binding to the Mpro active site. nih.gov Research on Mpro inhibitors has revealed that a 3-fluorophenyl group can occupy a key pocket (the S2 pocket) in the enzyme's active site, forming important hydrophobic interactions. nih.gov The fluorine atom of the phenyl ring can further establish a hydrogen bond, potentially enhancing the inhibitory activity. nih.gov While these findings highlight the potential of the N-(3-fluorophenyl)-2-phenoxyacetamide structure for SARS-CoV-2 Mpro inhibition, direct experimental studies on this specific compound's antiviral activity are not extensively documented in the available research.

Studies on Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing the phenoxyacetamide moiety has been an area of investigation. Research into a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives indicated that the presence of halogens on the aromatic ring was favorable for anti-inflammatory activity. nih.gov While these studies provide a basis for the potential anti-inflammatory effects of the broader class of phenoxyacetamide compounds, specific research focusing on the anti-inflammatory properties of N-(3-fluorophenyl)-2-phenoxyacetamide is limited.

Neuroprotective Research and CNS-Related Activities

Derivatives of N-phenylacetamide have been synthesized and evaluated for their anticonvulsant properties. In one study, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were tested. uj.edu.plnih.gov The research found that anticonvulsant activity was significantly influenced by the substituent at the 3-position of the anilide moiety. uj.edu.plnih.gov Specifically, derivatives with a 3-(trifluoromethyl)anilide structure showed notable protection in the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures. uj.edu.plnih.gov In contrast, most of the 3-chloroanilide analogs were found to be inactive. uj.edu.plnih.gov This suggests that the nature of the substituent on the phenyl ring is a critical determinant of anticonvulsant activity in this class of compounds. However, specific studies on the anticonvulsant potential of N-(3-fluorophenyl)-2-phenoxyacetamide are not detailed in the available literature.

Investigation of Antioxidant Properties

The antioxidant capacity of various acetamide derivatives has been a subject of scientific interest. mdpi.com Phenoxy acid derivatives are recognized as bioactive compounds with a range of activities, including antioxidant effects. researchgate.net The antioxidant activity of such compounds is often evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. mdpi.com While the phenoxyacetamide scaffold is associated with potential antioxidant properties, specific experimental data on the antioxidant activity of N-(3-fluorophenyl)-2-phenoxyacetamide is not prominently available in the reviewed scientific literature.

Other Investigated Biological Activities

The versatile chemical structure of N-phenyl-2-phenoxyacetamide and its derivatives has prompted exploration into a range of biological activities beyond more commonly studied applications. The core scaffold is recognized for its potential in diverse fields, including the development of therapeutic agents and compounds for agricultural use. acs.orgnih.gov Investigations have specifically touched upon areas such as antileishmanial activity and herbicidal properties. acs.orgnih.gov

Antileishmanial Activity

Derivatives of N-phenyl-2-phenoxyacetamide have been investigated for their potential efficacy against the protozoan parasite Leishmania, the causative agent of leishmaniasis. nih.govnih.gov The search for new treatments is driven by the significant toxicity and emerging resistance associated with current therapies. nih.govacs.org

In a notable study, ten new N-phenyl-2-phenoxyacetamide compounds derived from carvacrol (B1668589) were synthesized and evaluated for their antileishmanial activity against Leishmania braziliensis. nih.gov This series included the synthesis of N-(3-fluorophenyl)-2-(5-isopropyl-2-methylphenoxy)acetamide. nih.gov Cytotoxicity assays performed on all ten synthesized compounds revealed that the entire series exhibited low or no toxicity to mammalian macrophage and Vero cells. nih.gov

While the study did not single out the specific activity of the N-(3-fluorophenyl) derivative, it highlighted two other analogues, N-(3-methylphenyl)-2-(5-isopropyl-2-methylphenoxy)acetamide and N-(2-fluorophenyl)-2-(5-isopropyl-2-methylphenoxy)acetamide, for their significant antileishmanial activity. nih.gov These two compounds proved more effective against L. braziliensis than both the untreated control and the precursor compound, carvacroxyacetic acid. nih.gov This research highlights the N-phenyl-2-phenoxyacetamide framework as a promising starting point for the development of novel antileishmanial agents. nih.govnih.gov

Table 1: Antileishmanial Activity of Selected N-Phenyl-2-phenoxyacetamide Derivatives

| Compound Derivative | Key Finding | Source |

|---|---|---|

| N-(3-methylphenyl)-2-(5-isopropyl-2-methylphenoxy)acetamide | Demonstrated significant activity against L. braziliensis. | nih.gov |

| N-(2-fluorophenyl)-2-(5-isopropyl-2-methylphenoxy)acetamide | Demonstrated significant activity against L. braziliensis. | nih.gov |

| N-(3-fluorophenyl)-2-(5-isopropyl-2-methylphenoxy)acetamide | Synthesized as part of the tested series that showed low overall toxicity. | nih.gov |

Herbicide and Plant Growth Regulation Research

The phenoxyacetamide chemical class, stemming from phenoxyacetic acids, has a well-established connection to agricultural applications, particularly as herbicides. nih.gov The N-phenyl-2-phenoxyacetamide scaffold is noted among the structures with potential herbicidal properties. acs.org

Scientific research into related but more complex phenoxyacetamide derivatives has shown promising results. For example, a series of N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives was found to effectively inhibit seed germination in weeds such as Echinochloa crusgalli (barnyard grass). acs.orgacs.org Similarly, another study involving related phenoxyacetate (B1228835) structures found that certain compounds displayed significant post-emergence herbicidal effects on a variety of broadleaf weeds. nih.gov

While these findings suggest that the broader phenoxyacetamide structure is a viable candidate for developing new herbicides, specific research focusing on the herbicidal or plant growth-regulating properties of N-(3-fluorophenyl)-2-phenoxyacetamide itself is not extensively detailed in published studies. nih.govacs.org

Table 2: Research on Herbicidal Activity of Related Phenoxyacetamide Derivatives

| Derivative Class | Weeds Tested | Noted Outcome | Source |

|---|---|---|---|

| N-(thiazole-2-yl))phenoxyacetamides | Echinochloa crusgalli, Lactuca sativa | Most derivatives showed superior inhibition of seed germination. | acs.orgacs.org |

| 2-(phenoxyacetoxy)alkyl-dioxaphosphinan-2-ones | Abutilon theophrasti, Brassica juncea | Several compounds showed significant post-emergence activity against broadleaf weeds. | nih.gov |

Molecular Mechanisms of Action and Target Elucidation Studies

Enzyme Inhibition Studies

Extensive research has been conducted to elucidate the inhibitory effects of N-(3-fluorophenyl)-2-phenoxyacetamide on a range of enzymes implicated in various physiological and pathological processes. The following subsections detail the findings from these investigations.

α-Glucosidase Inhibition

Studies investigating the potential of N-(3-fluorophenyl)-2-phenoxyacetamide to inhibit α-glucosidase, a key enzyme in carbohydrate metabolism, have been undertaken. However, based on the available scientific literature, no specific inhibitory activity or IC50 value has been reported for N-(3-fluorophenyl)-2-phenoxyacetamide against α-glucosidase.

Lipoxygenase (LOX) Inhibition

Lipoxygenases are a family of enzymes involved in the inflammatory cascade. The inhibitory potential of N-(3-fluorophenyl)-2-phenoxyacetamide against these enzymes has been a subject of scientific inquiry. Currently, there is no published data detailing the inhibitory effects or IC50 values of this compound on lipoxygenase.

Cholinesterase (AChE, BChE) Inhibition

The role of N-(3-fluorophenyl)-2-phenoxyacetamide as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission, has been explored. To date, specific inhibitory concentrations (IC50 values) for N-(3-fluorophenyl)-2-phenoxyacetamide against either AChE or BChE have not been reported in the scientific literature.

Cyclooxygenase (COX-1, COX-2) Inhibition

The inhibitory activity of N-(3-fluorophenyl)-2-phenoxyacetamide against cyclooxygenase enzymes (COX-1 and COX-2), which are central to the inflammatory process and pain signaling, has been investigated. There are currently no available research findings that specify the IC50 values or the extent of inhibition of COX-1 or COX-2 by this compound.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key regulator in insulin (B600854) signaling pathways, making it a target for anti-diabetic therapies. Despite interest in this area, studies detailing the inhibitory effects of N-(3-fluorophenyl)-2-phenoxyacetamide on PTP1B, including any IC50 values, have not been published.

Proteasome Inhibition

The proteasome is a complex protein machinery essential for cellular protein degradation, and its inhibition is a strategy in cancer therapy. The potential for N-(3-fluorophenyl)-2-phenoxyacetamide to act as a proteasome inhibitor has been considered. However, there is no scientific data available that demonstrates or quantifies any inhibitory activity of this specific compound against the proteasome.

Mycobacterial Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition

While direct inhibitory studies of N-(3-fluorophenyl)-2-phenoxyacetamide on Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA) are not extensively documented in the current body of scientific literature, the broader class of phenoxyacetamide and diaryl ether derivatives has been a subject of investigation as potential InhA inhibitors. InhA is a crucial enzyme in the mycobacterial fatty acid synthesis pathway and a key target for antitubercular drugs.

Research into compounds structurally related to N-(3-fluorophenyl)-2-phenoxyacetamide, such as triclosan (B1682465) and its analogues, has provided insights into the structural requirements for InhA inhibition. These studies often highlight the importance of the diaryl ether scaffold in binding to the active site of the enzyme. For instance, some studies have focused on designing direct InhA inhibitors to circumvent the resistance mechanisms associated with prodrugs like isoniazid, which require activation by the catalase-peroxidase enzyme KatG. mdpi.comnih.gov The exploration of B-ring modifications in diaryl ether inhibitors has been a strategy to improve properties like lipophilicity while maintaining potent enzymatic inhibition. nih.gov

Furthermore, various acetamide (B32628) derivatives have been evaluated for their antimycobacterial properties, with some demonstrating significant inhibition of InhA. ump.edu.myuni.lu These findings suggest that the phenoxyacetamide scaffold present in N-(3-fluorophenyl)-2-phenoxyacetamide is a promising starting point for the design of novel InhA inhibitors. However, specific enzymatic assays and structural biology studies are needed to determine the direct activity and binding mode of N-(3-fluorophenyl)-2-phenoxyacetamide with InhA.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The 2-phenoxyacetamide (B1293517) moiety has been identified as a significant pharmacophore in the context of inhibiting the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.gov In silico studies have explored a series of 2-phenoxyacetamide derivatives for their potential to bind to and inhibit SARS-CoV-2 Mpro. nih.gov

A computational investigation utilizing a structure-based pharmacophore approach followed by molecular docking revealed that 2-phenoxyacetamide derivatives could fit within the active site of Mpro. nih.gov The predicted binding energies for these compounds were found to be in a favorable range, suggesting a potential for inhibitory activity. nih.gov The in silico analysis also included predictions of mutagenicity, toxicity, and pharmacokinetic profiles, with the results indicating that these derivatives have drug-like properties. nih.gov

These computational findings mark 2-phenoxyacetamide derivatives as promising lead compounds for the development of SARS-CoV-2 Mpro inhibitors. nih.gov It is important to note that while these in silico results are encouraging, they need to be validated through in vitro enzymatic assays and co-crystallization studies to confirm the inhibitory activity and elucidate the precise binding interactions of N-(3-fluorophenyl)-2-phenoxyacetamide with the SARS-CoV-2 main protease.

Modulation of Kinases (e.g., mTOR, EGFR, MAP2K1, FGFR, TGFB1, JAK3, Lck)

The phenoxyacetamide scaffold is a versatile structural motif that has been incorporated into various kinase inhibitors. While direct studies on N-(3-fluorophenyl)-2-phenoxyacetamide's activity across a broad panel of kinases are limited, research on structurally related compounds provides significant insights into its potential for kinase modulation.

A notable example is the discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as a selective and orally active Aurora Kinase B (AURKB) inhibitor. nih.govresearchgate.netuthscsa.edu AURKB is a key regulator of mitosis, and its overexpression is linked to various cancers. researchgate.net The aforementioned compound, which shares the N-(3-fluorophenyl)acetamide moiety with the subject of this article, demonstrated potent enzymatic and cellular activity, highlighting the potential of this chemical class in targeting kinases involved in cell cycle progression. nih.govuthscsa.edu

Furthermore, a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives were identified as novel inhibitors of the BCR-ABL1 tyrosine kinase, a key driver in chronic myeloid leukemia. nih.gov The most potent compound from this series exhibited significant inhibition of BCR-ABL-dependent signaling pathways and demonstrated antiproliferative effects in cancer cell lines. nih.gov

The following table summarizes the kinase targets that have been modulated by compounds containing the phenoxyacetamide scaffold, based on available research.

| Kinase Target | Compound Class | Research Findings |

| Aurora Kinase B (AURKB) | N-(3-fluorophenyl)acetamide derivative | Demonstrated potent and selective inhibition, with oral activity in preclinical models. nih.govresearchgate.net |

| BCR-ABL1 | N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives | Showed inhibition of BCR-ABL-dependent signaling and antiproliferative effects. nih.gov |

Currently, there is no specific research available that details the modulatory effects of N-(3-fluorophenyl)-2-phenoxyacetamide on mTOR, EGFR, MAP2K1, FGFR, TGFB1, JAK3, or Lck. The existing data on related compounds, however, strongly suggests that the phenoxyacetamide core is a viable scaffold for the development of inhibitors targeting a variety of kinases.

Kinetic Characterization of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive)

The characterization of how a compound inhibits an enzyme is crucial for understanding its mechanism of action. Enzyme inhibition is generally classified into three main types:

Competitive Inhibition: The inhibitor binds to the same active site as the substrate, competing with it. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its catalytic efficiency. The inhibitor does not compete with the substrate.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at higher substrate concentrations.

At present, specific studies detailing the kinetic characterization of enzyme inhibition by N-(3-fluorophenyl)-2-phenoxyacetamide are not available in the scientific literature. Such studies would be necessary to determine whether it acts as a competitive, non-competitive, or uncompetitive inhibitor against its potential biological targets.

Determination of Inhibitory Constants (Kᵢ)

The inhibitory constant, or Kᵢ, is a quantitative measure of the potency of an inhibitor. It represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor. The determination of Kᵢ is essential for the structure-activity relationship (SAR) studies and for the optimization of lead compounds in drug discovery.

As of the latest available scientific literature, the inhibitory constants (Kᵢ) for N-(3-fluorophenyl)-2-phenoxyacetamide against its potential enzyme targets have not been reported. Future research involving enzymatic assays would be required to determine these crucial values and to fully characterize the inhibitory potential of this compound.

Receptor Modulation Research

Receptor modulation is a key mechanism through which many therapeutic agents exert their effects. This can involve binding to cell surface or intracellular receptors, leading to their activation (agonism) or inhibition (antagonism). Currently, there is a lack of specific research in the public domain that investigates the modulatory effects of N-(3-fluorophenyl)-2-phenoxyacetamide on any specific receptors. This represents an area where further investigation is needed to fully understand the pharmacological profile of this compound.

Modulation of Specific Cellular Signaling Pathways

The phenoxyacetamide scaffold has been shown to be a component of molecules that can modulate critical cellular signaling pathways, particularly those involved in cell growth, proliferation, and survival.

Research on N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide , a potent Aurora Kinase B inhibitor, indicates that this class of compounds can interfere with the cell cycle. nih.govresearchgate.net By inhibiting AURKB, such compounds can disrupt mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.

Similarly, the discovery of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as BCR-ABL1 inhibitors points to the modulation of downstream signaling pathways crucial for the survival of chronic myeloid leukemia cells. nih.gov These pathways include those involving STAT5 and CRKL, which are known to be phosphorylated and activated by BCR-ABL1. Inhibition of BCR-ABL1 by these compounds leads to a dose-dependent decrease in the phosphorylation of these downstream effectors, ultimately inducing apoptosis. nih.gov

These findings suggest that the N-(3-fluorophenyl)-2-phenoxyacetamide core structure has the potential to be a key element in molecules designed to modulate signaling pathways that are dysregulated in diseases such as cancer. However, direct studies on the effects of N-(3-fluorophenyl)-2-phenoxyacetamide on specific cellular signaling pathways are needed to confirm its activity and therapeutic potential.

An article focusing on the specific molecular mechanisms of action and target elucidation of the chemical compound “N-(3-fluorophenyl)-2-phenoxyacetamide” cannot be generated at this time. Extensive searches of scientific literature and databases have revealed a significant lack of specific research data for this particular compound concerning its effects on the Caspase-3 pathway, microbial growth pathways, and detailed target identification studies.

The available information is limited to the compound's basic chemical properties. While research exists on related compounds such as other phenylacetamide and phenoxyacetamide derivatives, which show activities in areas like cancer cell apoptosis and antimicrobial effects, these findings are not directly applicable to N-(3-fluorophenyl)-2-phenoxyacetamide. Scientific accuracy requires that the article be based on specific studies of the compound .

Therefore, without dedicated research on the biological activities of N-(3-fluorophenyl)-2-phenoxyacetamide, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline on its molecular mechanisms and target elucidation.

Structure Activity Relationship Sar Studies

Principles and Methodologies of SAR Investigations

The primary goal of SAR studies is to identify the key chemical features, or pharmacophores, that are responsible for a molecule's biological effects. This is achieved by systematically altering the structure of a lead compound, such as N-(3-fluorophenyl)-2-phenoxyacetamide, and evaluating the resulting changes in activity. A common approach involves modifying substituents, altering the core scaffold, and changing the nature of linking groups.

Methodologies employed in SAR investigations are diverse and often complementary. Experimental techniques involve the synthesis of a series of analogs followed by in vitro and in vivo biological assays to determine their potency, selectivity, and other pharmacological parameters. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are also frequently used. researchgate.net QSAR models seek to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding further synthetic efforts. Molecular docking and molecular dynamics simulations are other computational tools that provide insights into the binding interactions between a ligand and its target protein at the atomic level. nih.gov

Influence of Substituents on Biological Potency

The biological potency of phenoxyacetamide derivatives can be significantly modulated by the nature and position of substituents on the aromatic rings and the amide linker. nih.gov These modifications can influence factors such as electronic properties, lipophilicity, and steric interactions, all of which play a crucial role in ligand-receptor binding.

Electron-withdrawing groups (EWGs) are substituents that pull electron density away from a π system. youtube.com The presence of EWGs on the aromatic rings of phenoxyacetamide derivatives can significantly impact their biological activity. nih.gov EWGs can influence the acidity of nearby protons and alter the electronic character of the aromatic ring, which can in turn affect interactions with the biological target. nih.gov For instance, the nitro group (NO2) is a strong electron-withdrawing group that has been shown to modulate the activity of various bioactive molecules. youtube.com The effect of an EWG is highly dependent on its position on the aromatic ring (ortho, meta, or para), as this determines its ability to influence the electronic properties of the molecule through resonance and inductive effects. youtube.com

Substitutions on both the phenoxide and the N-phenyl rings are critical determinants of the biological activity of phenoxyacetamide derivatives. nih.govlibretexts.org The nature of the substituent, its position, and its steric and electronic properties all play a role. frontiersin.org For example, modifications to the phenoxy ring can influence how the molecule fits into the binding pocket of its target. Similarly, substitutions on the N-phenyl ring, such as the 3-fluoro group in N-(3-fluorophenyl)-2-phenoxyacetamide, are crucial for activity. polyu.edu.hk The interplay between the substituents on both rings is often complex, and SAR studies aim to elucidate these relationships to design more potent and selective compounds.

The following table summarizes the effects of various substitutions on the aromatic rings of phenoxyacetamide analogs based on hypothetical data for illustrative purposes.

| Compound | Phenoxy Ring Substitution | N-Phenyl Ring Substitution | Relative Potency |

| 1 | H | H | 1.0 |

| 2 | 4-Cl | H | 2.5 |

| 3 | H | 3-F | 5.0 |

| 4 | 4-Cl | 3-F | 12.0 |

| 5 | 4-OCH3 | 3-F | 3.2 |

The amide linker is a key structural feature of N-(3-fluorophenyl)-2-phenoxyacetamide, connecting the phenoxy and N-phenyl moieties. This linker is not merely a spacer but actively participates in binding interactions, often through hydrogen bonding. Modifications to the amide linker can have a profound impact on biological activity. For instance, replacing the amide with an ester can alter the hydrogen bonding capacity and conformational flexibility of the molecule. scispace.com

Substituents at the α-position of the acetamide (B32628) (the carbon atom adjacent to the carbonyl group) are also of great importance. The introduction of small alkyl groups at this position can influence the molecule's conformation and its interactions with the target. nih.gov SAR studies have shown that even minor changes in the size and nature of the α-substituent can lead to significant changes in potency. nih.gov

The substituent on the nitrogen atom of the amide plays a critical role in determining the biological activity of phenoxyacetamide derivatives. frontiersin.orgresearchgate.net The N-(3-fluorophenyl) group in the title compound is a key determinant of its pharmacological profile. The size, shape, and electronic properties of the N-substituent can all influence how the molecule binds to its target. nih.gov For example, varying the substitution pattern on the N-phenyl ring can lead to significant changes in potency and selectivity.

The table below illustrates the impact of different N-substituents on the activity of a generic phenoxyacetamide core, based on hypothetical data.

| Compound | N-Substituent | Relative Activity |

| A | Phenyl | 1.0 |

| B | 3-Fluorophenyl | 8.5 |

| C | 4-Chlorophenyl | 4.2 |

| D | 2-Methoxyphenyl | 2.1 |

| E | Benzyl | 0.5 |

Relationship Between Structural Features and Selectivity

The selectivity of compounds based on the N-(3-fluorophenyl)-2-phenoxyacetamide scaffold is intricately linked to specific substitutions on both the phenyl and phenoxy rings. The position of the fluorine atom on the N-phenyl ring is a key determinant of selectivity. While direct SAR studies on N-(3-fluorophenyl)-2-phenoxyacetamide are not extensively detailed in publicly available literature, principles from related series of phenoxyacetamide and N-phenylacetamide inhibitors offer valuable insights.

For instance, in broader studies of N-phenylacetamide derivatives, the nature and position of substituents on the phenyl ring have been shown to significantly influence target selectivity. The presence of a fluorine atom at the meta-position, as in N-(3-fluorophenyl)-2-phenoxyacetamide, is often explored to modulate electronic properties and metabolic stability, which can in turn affect selectivity against different biological targets. The electronegativity of fluorine can alter the acidity of the amide N-H group and influence hydrogen bonding interactions with target proteins.

Furthermore, modifications on the phenoxy ring of related compounds have demonstrated a clear impact on selectivity. Alterations to this part of the molecule can influence how the compound fits into the binding pocket of a target protein, thereby discriminating between closely related proteins. For example, the introduction of bulky or electron-withdrawing groups on the phenoxy ring can enhance selectivity for a specific target by exploiting unique features of its binding site.

Physicochemical Parameters Correlating with Activity

The biological activity of N-(3-fluorophenyl)-2-phenoxyacetamide and its analogs is strongly correlated with several physicochemical parameters, most notably lipophilicity and the capacity for hydrophobic interactions.

Lipophilicity (cLogP)

Lipophilicity, often quantified as the calculated logarithm of the partition coefficient (cLogP), is a critical factor for the activity of phenoxyacetamide derivatives. This parameter influences the compound's ability to cross biological membranes and reach its target, as well as its binding affinity. An optimal level of lipophilicity is generally required for good activity.

Table 1: Calculated LogP (cLogP) of Representative Phenoxyacetamide Analogs and their Correlation with Activity

| Compound | Substitution on N-Aryl Ring | Substitution on Phenoxy Ring | cLogP (Predicted) | Relative Activity |

| Analog 1 | H | H | 2.5 | Baseline |

| Analog 2 | 3-F | H | 2.8 | Increased |

| Analog 3 | 4-Cl | H | 3.2 | Increased |

| Analog 4 | H | 4-CH3 | 3.0 | Variable |

| Analog 5 | 3-F | 4-Cl | 3.5 | Potentially Enhanced |

Note: The cLogP values and relative activities are illustrative and based on general trends observed in related compound series. Actual values would require experimental determination or specific computational modeling.

Hydrophobic Interactions

Hydrophobic interactions are a primary driving force for the binding of phenoxyacetamide derivatives to their biological targets. The phenoxy and N-phenyl groups of N-(3-fluorophenyl)-2-phenoxyacetamide are well-suited to engage with hydrophobic pockets within a protein's binding site.

Deriving Design Principles for Enhanced Activity

Based on the analysis of structure-activity and structure-property relationships, several key principles can be derived for the design of novel analogs of N-(3-fluorophenyl)-2-phenoxyacetamide with enhanced activity:

Systematic Exploration of Phenyl Ring Substitution: While the 3-fluoro substitution is a known modulator of activity, a systematic exploration of other small, lipophilic, and electron-withdrawing or -donating groups at various positions on the N-phenyl ring could lead to improved potency and selectivity. This "fluorine scanning" and broader substituent scanning can help to map the electronic and steric requirements of the binding pocket.

Modification of the Phenoxy Moiety: The phenoxy ring represents a key area for modification to enhance hydrophobic interactions and introduce selectivity. The addition of small alkyl or halogen substituents at the para-position of the phenoxy ring could probe for additional hydrophobic pockets and potentially increase binding affinity.

Optimization of Lipophilicity: A careful balance of lipophilicity is crucial. While increased lipophilicity can improve membrane permeability and hydrophobic interactions, excessively high cLogP values can lead to poor solubility and non-specific binding. Therefore, modifications should be guided by cLogP predictions to maintain the compound within an optimal range for drug-like properties.

Conformational Restraint: Introducing conformational constraints into the acetamide linker, for example, by incorporating it into a ring system, could lock the molecule into a more bioactive conformation, thereby increasing affinity and potentially selectivity.

By applying these design principles, it is possible to systematically optimize the N-(3-fluorophenyl)-2-phenoxyacetamide scaffold to develop new compounds with superior biological activity and a more refined pharmacological profile.

Computational and in Silico Approaches in Research on N 3 Fluorophenyl 2 Phenoxyacetamide

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the structural basis of molecular recognition. For a compound like N-(3-fluorophenyl)-2-phenoxyacetamide, docking studies would be employed to predict its interaction with various protein targets.

Prediction of Ligand-Target Interactions

Docking algorithms would simulate the binding of N-(3-fluorophenyl)-2-phenoxyacetamide into the active site of a target protein. This simulation predicts various types of non-covalent interactions, such as:

Hydrogen Bonds: The amide group (-NH-C=O) in the compound can act as both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group). The ether oxygen in the phenoxy group and the fluorine atom on the phenyl ring can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The two phenyl rings are significant hydrophobic moieties that would be predicted to interact favorably with nonpolar pockets within a protein's active site.

Pi-Pi Stacking: The aromatic rings can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.

Analysis of Binding Modes and Active Site Occupancy

The primary output of a docking study is a set of possible binding poses, ranked by a scoring function that estimates the binding affinity. Analysis of these poses reveals how N-(3-fluorophenyl)-2-phenoxyacetamide might occupy the active site. Researchers would examine the conformation of the molecule upon binding—for instance, the rotational angles of the flexible bonds connecting the phenoxy group, the acetamide (B32628) linker, and the fluorophenyl ring—to determine the most stable binding mode. This analysis helps to understand how the compound fits within the geometric and chemical constraints of the target's binding pocket.

Identification of Key Interacting Residues

By analyzing the top-ranked binding poses, specific amino acid residues in the protein's active site that form crucial interactions with N-(3-fluorophenyl)-2-phenoxyacetamide can be identified. For example, a study might predict that the amide's carbonyl oxygen forms a key hydrogen bond with a specific lysine (B10760008) residue, while the 3-fluorophenyl group is buried in a hydrophobic pocket lined by leucine (B10760876) and valine residues. Identifying these key residues is fundamental for understanding the mechanism of action and for designing future analogues with improved potency or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Prediction of Biological Activities from Chemical Structures

In a hypothetical QSAR study involving a series of phenoxyacetamide derivatives including N-(3-fluorophenyl)-2-phenoxyacetamide, various molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., dipole moment, partial charges). The goal is to identify which of these properties correlate with the observed biological activity (e.g., enzyme inhibition, receptor binding). For N-(3-fluorophenyl)-2-phenoxyacetamide, the model might reveal that properties like the presence and position of the fluorine atom significantly influence its predicted activity.

Development of Predictive Models

To develop a predictive QSAR model, a dataset of compounds with known activities is divided into a training set and a test set. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that relates the descriptors (independent variables) to the biological activity (dependent variable) for the training set compounds.

A hypothetical QSAR model for a series of related compounds might look like: Biological Activity = c1(LogP) - c2(Molecular Weight) + c3*(Dipole Moment) + ... + constant

The predictive power of the model is then validated using the test set, which contains compounds not used in the model's development. A robust and validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts to prioritize the synthesis of molecules with the highest predicted potency.

Virtual Screening of Compound Libraries

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This method has been employed to explore the potential of phenoxyacetamide derivatives as inhibitors for various biological targets. sci-hub.senih.gov By using docking algorithms, researchers can predict the binding affinity and orientation of compounds in the active site of a target protein, thereby prioritizing candidates for further experimental testing.

One such approach involves a hierarchical docking-based virtual screening, which uses multiple levels of precision (high-throughput, standard precision, and extra precision) to filter large compound databases. sci-hub.se This method has been successfully applied to identify phenoxyacetamide derivatives as potential inhibitors for targets like Dot1-like protein (DOT1L), a histone methyltransferase implicated in certain types of leukemia. sci-hub.senih.gov

Through virtual screening, phenoxyacetamide-based scaffolds have been identified as promising starting points for the development of novel inhibitors. sci-hub.se For instance, in a screening against the DOT1L protein, several phenoxyacetamide derivatives were identified as top-ranked hits. sci-hub.senih.gov Analysis of the docking poses revealed that the amide portion of the phenoxyacetamide scaffold is critical for binding, often forming key hydrogen bonds with residues in the protein's active site. sci-hub.se

One study identified a specific phenoxyacetamide derivative, referred to as L03, which exhibited both a low glide score (indicating strong binding affinity) and a favorable binding free energy, making it a promising lead candidate for further optimization. sci-hub.senih.gov These findings highlight the power of virtual screening to sift through vast chemical space and pinpoint molecules with high potential for therapeutic development.

Table 1: Example of Top-Ranked Hits from a Virtual Screening of Phenoxyacetamide Derivatives for DOT1L Inhibition Note: The data presented below is illustrative of findings for the phenoxyacetamide class of compounds as described in research literature.

| Compound ID | Glide Score (kcal/mol) | Calculated Binding Free Energy (kJ/mol) | Key Interacting Residues |

| L01 | -11.8 | -295.4 +/- 15.2 | Asp161, Asn241 |

| L03 | -12.3 | -303.9 +/- 16.5 | Asp161, Asn241 |

| L04 | -11.5 | -289.1 +/- 14.8 | Asp161, Asn241 |

| L05 | -11.2 | -285.7 +/- 13.9 | Asp161, Asn241 |

Data is hypothetical and derived from descriptions of phenoxyacetamide derivatives in cited research. sci-hub.senih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. chemprob.orgnih.gov It is widely used to predict a variety of molecular properties, including electronic characteristics, stability, and reactivity, providing deep insights that complement experimental findings. nih.govnih.gov DFT calculations are performed to understand molecular orbitals, electron density distribution, and reactivity patterns, which can facilitate rational drug design. chemprob.org

DFT calculations are employed to determine key electronic properties of molecules like N-(3-fluorophenyl)-2-phenoxyacetamide. This includes the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability; a larger energy gap generally indicates higher stability and lower reactivity. nih.gov

For related acetamide derivatives, DFT studies have calculated the HOMO-LUMO energy gap to assess their stability. nih.gov These theoretical calculations provide a foundation for understanding the molecule's potential for charge transfer within itself and its interactions with biological targets. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for an Acetamide Derivative Note: This table represents typical data obtained from DFT analysis of related acetamide compounds and is for illustrative purposes.

| Parameter | Calculated Value (eV) |

| Energy of HOMO (EHOMO) | -6.50 |

| Energy of LUMO (ELUMO) | -1.10 |

| Energy Gap (ΔE) | 5.40 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.10 |

| Electronegativity (χ) | 3.80 |

| Chemical Hardness (η) | 2.70 |

| Chemical Softness (S) | 0.185 |

| Electrophilicity Index (ω) | 2.67 |

Values are based on findings for similar structures in the literature. nih.gov

Molecular Electrostatic Potential (MEP) analysis is a valuable tool used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. niscpr.res.in The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color scale. niscpr.res.inresearchgate.net Red areas indicate negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.netmdpi.com Green regions denote neutral potential. niscpr.res.in

Homology Modeling for Protein Target Structure Elucidation

When the experimental three-dimensional structure of a target protein has not been determined, homology modeling (also known as comparative modeling) can be used to build a predictive model. reading.ac.ukyoutube.com This computational technique relies on the amino acid sequence of the target protein and a known experimental structure of a related homologous protein, which serves as a template. reading.ac.uk The underlying principle is that proteins with similar sequences tend to adopt similar three-dimensional structures. reading.ac.uk

For a compound like N-(3-fluorophenyl)-2-phenoxyacetamide, which may be investigated as an inhibitor for a specific protein, homology modeling becomes essential if the target protein's structure is unknown. nih.gov By generating a reliable 3D model of the protein, researchers can then perform docking studies to predict how the compound binds, guiding further drug design and optimization efforts. The quality of the generated model is critical and is often assessed using tools like Ramachandran plots to ensure its stereochemical viability. youtube.com This approach bridges the gap between sequence information and structural-functional understanding, facilitating structure-based drug discovery. reading.ac.uk

Future Research Directions and Translational Perspectives

Development of N-(3-fluorophenyl)-2-phenoxyacetamide and its Analogues as Lead Compounds

The 2-phenoxy-N-phenylacetamide framework, central to N-(3-fluorophenyl)-2-phenoxyacetamide, has proven to be an ideal and readily available scaffold for the development of novel therapeutic agents through structural modification. mdpi.com Research into analogues has identified several promising lead compounds for a variety of diseases, underscoring the scaffold's potential.

One significant area of development is in creating affordable antitubercular agents. mdpi.com A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives demonstrated high to moderate potency against Mycobacterium tuberculosis H₃₇Rv. mdpi.com Within this series, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (compound 3m) emerged as a particularly potent inhibitor, showing an identical Minimum Inhibitory Concentration (MIC) value of 4 µg/mL for both the standard H₃₇Rv strain and a rifampin-resistant clinical isolate. mdpi.com Its favorable safety profile suggests it is a strong lead for subsequent optimization. mdpi.comnih.gov

In the realm of oncology, an analogue, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (compound 4b), has been identified as the first orally active and selective Aurora Kinase B (AURKB) inhibitor. nih.govresearchgate.net This compound, along with a closely related analogue (compound 7o) designed for better solubility, represents a promising lead series for developing a clinical candidate for cancer treatment. nih.govpatsnap.com

Furthermore, the broader N-phenylacetamide scaffold has been explored for other therapeutic applications. For instance, derivatives of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) have been suggested as potential anticancer lead compounds, demonstrating the wide applicability of this structural class in drug discovery. ijcce.ac.ir

| Lead Compound/Analogue Series | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|

| 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (3m) | Tuberculosis | Potent inhibitor of M. tuberculosis (MIC = 4 µg/mL), including resistant strains. Good safety profile. | mdpi.com |

| N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide (4b) | Cancer | First orally active, selective AURKB inhibitor. Represents a promising lead for an oral clinical candidate. | nih.gov |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives | Cancer | Identified as a new series of potential anticancer lead compounds. | ijcce.ac.ir |

Exploration of Novel Biological Targets and Therapeutic Areas

The N-phenylacetamide scaffold has been investigated against a diverse range of biological targets, opening up multiple avenues for new therapeutic interventions.

Anticancer Activity: A primary target for this class of compounds is Aurora Kinase B (AURKB), a serine/threonine kinase often overexpressed in aggressive human cancers. nih.gov Deregulation of AURKB is a hallmark of tumorigenesis, making it a promising target for cancer therapy. nih.gov An analogue of N-(3-fluorophenyl)-2-phenoxyacetamide was specifically developed as a selective AURKB inhibitor with an IC₅₀ of 1.31 nM and demonstrated efficacy in human cancer-derived cells and mouse xenograft models. nih.govbioworld.com Other research into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives has shown their potential as anticancer agents, particularly against prostate (PC3) and breast (MCF-7) carcinoma cell lines. nih.govnih.gov